

Spectroscopic Profile of 5-(Diethylamino)pentan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-(Diethylamino)pentan-1-ol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **5-(Diethylamino)pentan-1-ol** (CAS No. 2683-57-0). The information presented herein is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

5-(Diethylamino)pentan-1-ol is a dialkylamino alcohol that serves as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This document summarizes the available NMR, IR, and MS data and provides standardized experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for **5-(Diethylamino)pentan-1-ol** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, predicted NMR data is provided below. These predictions are generated using advanced computational

algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ^1H NMR Spectral Data for **5-(Diethylamino)pentan-1-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.63	t	2H	H-1
3.58	s (broad)	1H	-OH
2.52	q	4H	-N(CH ₂) ₂
2.43	t	2H	H-5
1.55	m	2H	H-2
1.37	m	4H	H-3, H-4
1.01	t	6H	-N(CH ₂ CH ₃) ₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Spectral Data for **5-(Diethylamino)pentan-1-ol**

Chemical Shift (ppm)	Assignment
62.9	C-1
52.5	C-5
47.7	-N(CH ₂) ₂
32.7	C-2
27.0	C-4
23.6	C-3
11.8	-N(CH ₂ CH ₃) ₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The infrared spectrum of **5-(Diethylamino)pentan-1-ol** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the NIST Chemistry WebBook.^[1]

Table 3: Key IR Absorption Bands for **5-(Diethylamino)pentan-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	O-H stretch (alcohol)
2965-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1200-1000	Strong	C-N stretch (amine) & C-O stretch (alcohol)

Mass Spectrometry (MS)

The mass spectrum of **5-(Diethylamino)pentan-1-ol** was obtained by electron ionization (EI). The data is provided by the NIST Chemistry WebBook.^[1]

Table 4: Major Fragments in the Mass Spectrum of **5-(Diethylamino)pentan-1-ol**

m/z	Relative Intensity (%)	Putative Fragment
159	~5	[M] ⁺ (Molecular Ion)
86	100	[CH ₂ =N(CH ₂ CH ₃) ₂] ⁺
72	~20	[CH ₂ =NCH ₂ CH ₃] ⁺
58	~15	[CH ₂ =NHCH ₂ CH ₃] ⁺
44	~10	[CH ₂ =NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- **Sample Preparation:** A solution of **5-(Diethylamino)pentan-1-ol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

IR Spectroscopy

- **Sample Preparation:** As **5-(Diethylamino)pentan-1-ol** is a liquid at room temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum.

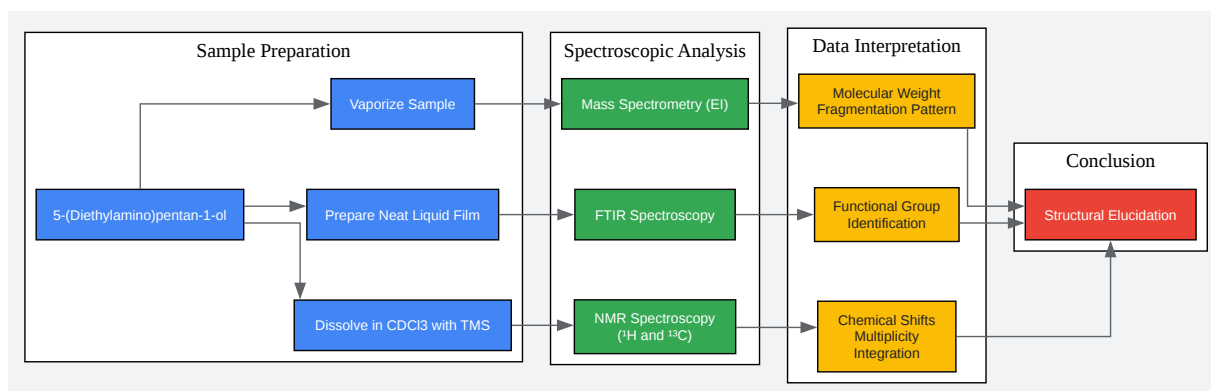
Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection, after which it is vaporized.

- Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: An electron multiplier detector is used to record the abundance of each ion.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **5-(Diethylamino)pentan-1-ol**.



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Caption: Spectroscopic Analysis Workflow for **5-(Diethylamino)pentan-1-ol**.

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References

- 1. 5-Diethylamino-2-pentanol | C₉H₂₁NO | CID 95388 - PubChem [pubchem.ncbi.nlm.nih.gov]
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